

Spectroscopic Data of 2,6-dichloro-4-phenylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichloro-4-phenylpyridine

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This technical guide provides a comprehensive overview of the predicted and inferred spectroscopic data for **2,6-dichloro-4-phenylpyridine**. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The predicted ^1H and ^{13}C NMR spectra of **2,6-dichloro-4-phenylpyridine** are detailed below. These predictions are based on the analysis of structurally similar compounds, including 2,6-dichloropyridine and 4-phenylpyridine.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **2,6-dichloro-4-phenylpyridine** is expected to show signals corresponding to the protons of the phenyl and pyridine rings.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3', H-5' (Pyridine)	~7.5	Singlet
H-2'', H-6'' (Phenyl)	~7.6-7.8	Multiplet
H-3'', H-4'', H-5'' (Phenyl)	~7.4-7.6	Multiplet

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2, C-6 (Pyridine)	~152
C-4 (Pyridine)	~148
C-3, C-5 (Pyridine)	~122
C-1'' (Phenyl)	~137
C-2'', C-6'' (Phenyl)	~129
C-3'', C-5'' (Phenyl)	~129
C-4'' (Phenyl)	~130

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **2,6-dichloro-4-phenylpyridine** are based on the characteristic vibrations of aromatic rings and carbon-halogen bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Weak-Medium	Aromatic C-H stretch
~1600-1580	Medium-Strong	Aromatic C=C stretch
~1550-1530	Medium-Strong	Aromatic C=N stretch
~1480-1440	Medium	Aromatic C-C stretch
~800-750	Strong	C-Cl stretch
~770-730	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2,6-dichloro-4-phenylpyridine** (molecular weight: 224.08 g/mol), the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

m/z	Relative Abundance (%)	Assignment
223	~65	[M] ⁺ (with ²³⁵ Cl)
225	~42	[M+2] ⁺ (with one ³⁵ Cl and one ³⁷ Cl)
227	~7	[M+4] ⁺ (with ²³⁷ Cl)
188	Variable	[M-Cl] ⁺
152	Variable	[M-2Cl] ⁺ or [C ₁₁ H ₇ N] ⁺
76	Variable	[C ₆ H ₄] ⁺

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for a solid organic compound like **2,6-dichloro-4-phenylpyridine**.

NMR Data Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) in a clean, dry NMR tube.^{[1][2]} Ensure the solvent is free of water and other impurities.^[3]
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and match the probe for the appropriate nucleus (^1H or ^{13}C). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.^[4]
- **Data Acquisition:** Set the appropriate spectral width, acquisition time, and relaxation delay. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.^{[5][6]} Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.^[4]
- **Data Processing:** Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

FT-IR Data Acquisition

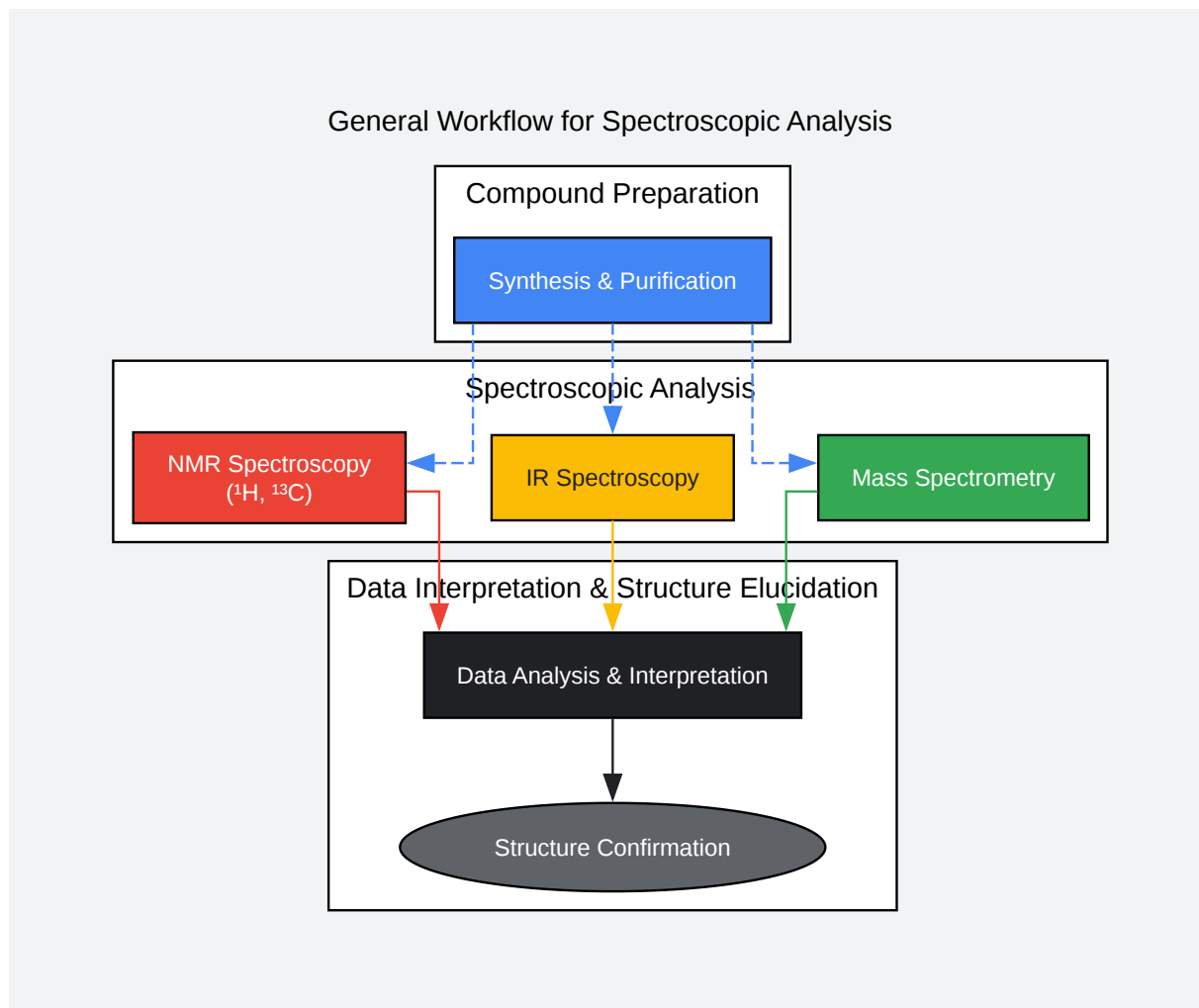
- **Sample Preparation (KBr Pellet Method):** Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.^{[7][8]} Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Background Measurement:** Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.^[9]
- **Sample Measurement:** Place the KBr pellet in the sample holder and acquire the IR spectrum.^{[9][10]} Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the positions (in wavenumbers, cm^{-1}) and relative intensities of the absorption bands in the spectrum.

Mass Spectrometry Data Acquisition (Electron Ionization)

- **Sample Introduction:** For a thermally stable compound, a direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction. For DIP, a small amount of the sample is placed in a capillary tube at the end of the probe. For GC-MS, a dilute solution of the sample is injected into the GC, which separates the components before they enter the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. The isotopic distribution of chlorine-containing fragments will be a key feature of the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: Workflow of Spectroscopic Analysis.

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